Cas no 2225144-32-9 (tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate)

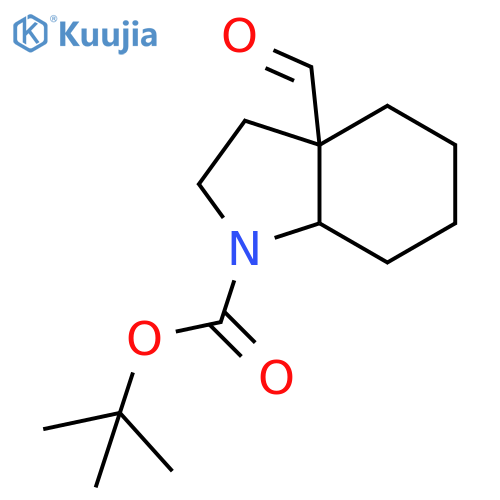

2225144-32-9 structure

商品名:tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate

tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate

-

- インチ: 1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-8-14(10-16)7-5-4-6-11(14)15/h10-11H,4-9H2,1-3H3

- InChIKey: DENLNXDFUBLANB-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)C2C(C=O)(CCCC2)CC1

tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1718898-2.5g |

tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate |

2225144-32-9 | 95% | 2.5g |

$1874.0 | 2023-09-20 | |

| Enamine | EN300-1718898-5.0g |

tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate |

2225144-32-9 | 95% | 5.0g |

$2774.0 | 2023-07-09 | |

| Enamine | EN300-1718898-0.5g |

tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate |

2225144-32-9 | 95% | 0.5g |

$746.0 | 2023-09-20 | |

| Chemenu | CM479343-250mg |

tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate |

2225144-32-9 | 95%+ | 250mg |

$489 | 2023-03-24 | |

| Aaron | AR01FIL5-100mg |

tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate |

2225144-32-9 | 95% | 100mg |

$481.00 | 2025-02-11 | |

| Aaron | AR01FIL5-500mg |

tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate |

2225144-32-9 | 95% | 500mg |

$1051.00 | 2025-02-11 | |

| 1PlusChem | 1P01FICT-2.5g |

tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate |

2225144-32-9 | 95% | 2.5g |

$2379.00 | 2023-12-18 | |

| A2B Chem LLC | AY02445-10g |

tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate |

2225144-32-9 | 95% | 10g |

$4366.00 | 2024-04-20 | |

| 1PlusChem | 1P01FICT-1g |

tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate |

2225144-32-9 | 95% | 1g |

$1244.00 | 2023-12-18 | |

| 1PlusChem | 1P01FICT-10g |

tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate |

2225144-32-9 | 95% | 10g |

$5147.00 | 2023-12-18 |

tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate 関連文献

-

Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

2225144-32-9 (tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate) 関連製品

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量